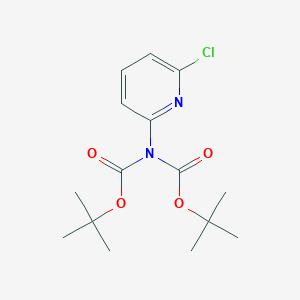

Di-tert-butyl 6-chloropyridin-2-yliminodicarbonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Di-tert-butyl 6-chloropyridin-2-yliminodicarbonate (DTBC) is a versatile organic compound that has been used in a variety of scientific research applications. It is a colorless, low-toxicity compound that has been used in a range of organic synthesis reactions, as well as in biochemical and physiological studies.

Applications De Recherche Scientifique

Coordination Chemistry and Luminescence

- Derivatives of pyridine have been utilized as ligands in coordination chemistry due to their ability to form complexes with various metals. These complexes are studied for their luminescent properties, which are useful in biological sensing and understanding thermal and photochemical spin-state transitions. For example, luminescent lanthanide compounds show promise for applications in biological sensing due to their unique luminescent properties (Halcrow, 2005).

Organic Synthesis and Catalysis

- Pyridine derivatives have been demonstrated as versatile reagents in organic synthesis. For instance, di-tert-butyl ethynylimidodicarbonate, a related compound, has been shown to be effective in the β-aminoethylation of organic electrophiles. This reactivity facilitates the construction of complex organic frameworks, including the synthesis of pyrrolidinoindoline alkaloids, showcasing the reagent's utility in medicinal chemistry and synthetic organic chemistry (Beveridge et al., 2020).

Spin Interaction Studies

- The study of spin interactions in complexes derived from pyridine and related ligands provides insights into the electronic properties of materials. Such studies are essential for developing advanced materials with specific magnetic properties, which are valuable in data storage technologies and molecular electronics. For instance, zinc complexes of Schiff and Mannich bases derived from pyridine derivatives have been investigated for their electrochemical properties and spin interactions, contributing to our understanding of magnetic coupling in molecular systems (Orio et al., 2010).

Polymerization Catalysis

- Iron-based catalysts bearing bis(imido)-pyridine ligands have been explored for the polymerization of tert-butyl acrylate, demonstrating the influence of ligand structure on catalytic activity and polymer properties. This research is pertinent to the development of new polymerization catalysts that can provide polymers with tailored properties for specific applications (Castro et al., 2003).

Water Oxidation Catalysis

- Research on new families of Ru complexes for water oxidation, involving pyridine derivatives, contributes to the advancement of catalytic water splitting. This area of research is crucial for the development of sustainable energy technologies, particularly in the generation of hydrogen fuel from water (Zong & Thummel, 2005).

Propriétés

IUPAC Name |

tert-butyl N-(6-chloropyridin-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21ClN2O4/c1-14(2,3)21-12(19)18(13(20)22-15(4,5)6)11-9-7-8-10(16)17-11/h7-9H,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAOIKNCWMQZUKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C1=NC(=CC=C1)Cl)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Di-tert-butyl 6-chloropyridin-2-yliminodicarbonate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-cyclopropyl-N-[(1-phenylpyrazol-4-yl)methyl]acetamide](/img/structure/B2881595.png)

![N-(2,4-difluorophenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2881597.png)

![ethyl 4-(2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)benzoate](/img/structure/B2881602.png)

![2-(Methoxymethyl)[1,2,4]triazolo[1,5-a]pyridin-8-amine](/img/structure/B2881606.png)

![methyl 3-{3-[2-(diallylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-4-methyl-2-thiophenecarboxylate](/img/structure/B2881607.png)

![7-cyclopentyl-6-(((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2881611.png)

![2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2881612.png)

![N-[4-(2-fluorophenyl)piperazine-1-carbothioyl]-4-iodobenzamide](/img/structure/B2881613.png)

![1-[(2-chloropyridin-3-yl)sulfonyl]-N-(2-methyl-1,3-benzoxazol-5-yl)piperidine-4-carboxamide](/img/structure/B2881614.png)